Ethyl oxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl oxazole-5-carboxylate derivatives involves various strategies, including regiocontrolled halogenation and palladium-catalyzed coupling reactions. For example, Hodgetts and Kershaw (2002) demonstrated the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Molecular Structure Analysis
The molecular structure of ethyl oxazole-5-carboxylate derivatives has been extensively studied through various spectroscopic methods and crystallography. Murtuja et al. (2023) synthesized a novel ethyl oxazole derivative and characterized its crystal structure using IR spectroscopy, 13C NMR, mass spectroscopy, and X-ray diffraction analysis, revealing detailed insights into its molecular arrangement and intermolecular interactions (Murtuja, Jayaprakash, & Sinha, 2023).
Chemical Reactions and Properties
Ethyl oxazole-5-carboxylate undergoes various chemical reactions, including alkenylation, benzylation, and alkylation, demonstrating its versatility as a chemical intermediate. Verrier et al. (2009) described the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, allyl-, and alkyl halides, highlighting its chemical reactivity and potential for creating diverse chemical structures (Verrier, Hoarau, & Marsais, 2009).
Physical Properties Analysis
The physical properties of ethyl oxazole-5-carboxylate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. Kennedy et al. (2001) studied the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, providing insights into its planar sheet arrangement and intermolecular hydrogen bonding, which are key factors affecting its physical properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Chemical Properties Analysis
The chemical properties of ethyl oxazole-5-carboxylate, including its reactivity with different chemical reagents and its role as a precursor for further chemical modifications, are of significant interest. The study by Verrier et al. (2008) on the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate offers a comprehensive view of its chemical properties, showcasing its efficiency as a precursor for the synthesis of (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).
Scientific Research Applications
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Pharmaceutical Applications
- Oxazole derivatives have a wide spectrum of biological activities which drew the attention of researchers around the globe .
- They have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
- Ethyl oxazole-5-carboxylate is used as a pharmaceutical .
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Organic Intermediate
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Organic Light-Emitting Diode (OLED)
Safety And Hazards
properties
IUPAC Name |
ethyl 1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMORCCAHXFIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449963 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxazole-5-carboxylate | |
CAS RN |
118994-89-1 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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